molecular formula C20H37NOS B140192 (E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide CAS No. 137089-36-2

(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide

Cat. No. B140192
M. Wt: 339.6 g/mol
InChI Key: VBASXFRSUKLSST-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide” is a chemical compound with the molecular formula C20H37NOS and a molecular weight of 339.6 g/mol . This product is intended for research use only.


Molecular Structure Analysis

The molecular structure of “(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide” consists of a dec-2-enamide group attached to a cyclohexylethylsulfanyl group via an amide linkage .

Scientific Research Applications

Enamide Chemistry and Synthesis

Enamides, such as "(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide," serve as key intermediates in the synthesis of various complex organic compounds. Research has demonstrated their utility in regioselective reductions, cyclization reactions, and the formation of geometrically defined structures. For example, enamides have been selectively reduced to yield corresponding amines and used in the concise construction of complex molecular skeletons like cephalotaxine (Makoto N. Masuno & T. Molinski, 2001; T. Taniguchi et al., 2005).

Catalytic Applications

Enamides are used in catalytic reactions to achieve high geometric selectivity in the formation of Z-di-, tri-, and tetrasubstituted enamides. Such reactions are crucial for synthesizing cis vicinal amino alcohols and tetrasubstituted α-borylamido complexes, highlighting the importance of enamides in asymmetric synthesis and catalysis (B. Trost et al., 2017).

Enamine and Enecarbamate Utility

The versatility of enamines and enecarbamates, closely related to enamides, in organic synthesis has been extensively reviewed. They are pivotal in asymmetric hydrogenation, functionalization, and vicinal difunctionalization reactions, serving as indispensable tools in the total synthesis of biologically active molecules (Thibaut Courant et al., 2015; Thibaut Courant et al., 2015).

Enamide in Radical Cyclizations

Enamides have been explored in radical cyclization reactions, which are valuable for constructing complex polycyclic structures. For instance, the radical cyclization of enamides has led to the synthesis of compounds like benzo[a]quinolizidines, demonstrating the potential of enamides in biomimetic cyclizations and the formation of azapolycycles (H. Ishibashi et al., 1999; S. Sen & Steven L. Roach, 1996).

Safety And Hazards

The safety data sheet for “(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide” suggests that if inhaled, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and medical advice should be sought .

properties

IUPAC Name

(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NOS/c1-2-3-4-5-6-7-11-14-20(22)21-16-18-23-17-15-19-12-9-8-10-13-19/h11,14,19H,2-10,12-13,15-18H2,1H3,(H,21,22)/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBASXFRSUKLSST-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC(=O)NCCSCCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/C(=O)NCCSCCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide

CAS RN

137089-36-2
Record name 2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137089362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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